molecular formula C8H12OS B2855043 1-Thiaspiro[3.5]nonan-7-one CAS No. 2567495-86-5

1-Thiaspiro[3.5]nonan-7-one

Cat. No.: B2855043
CAS No.: 2567495-86-5
M. Wt: 156.24
InChI Key: KJYDBMAZFIGNEY-UHFFFAOYSA-N
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Description

1-Thiaspiro[3.5]nonan-7-one is a spirocyclic compound featuring a thiacyclohexane ring and a cyclobutane ring, connected through a shared spiro carbon atom. This unique, three-dimensional scaffold is of significant value in drug discovery as a building block for the synthesis of novel bioactive molecules. Spirocyclic structures like this are often explored to create sterically constrained compounds that can improve target selectivity and metabolic stability. While specific biological data for this compound is not available in the public domain, research on structurally similar spiro[3.5]nonane derivatives demonstrates their high potential. For instance, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of the KRAS G12C mutation, a challenging oncogenic target, and have shown favorable metabolic stability and dose-dependent anti-tumor activity in vivo . The incorporation of a sulfur atom in the 1-thia analogue makes it a valuable isostere for other spiro[3.5]nonane systems and a key intermediate for constructing diverse chemical libraries aimed at probing new biological targets. This product is intended for research purposes only.

Properties

IUPAC Name

1-thiaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYDBMAZFIGNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Thiaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 1-Thiaspiro[3.5]nonan-7-one serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its unique structure allows for the creation of derivatives with varied chemical properties, expanding its utility in organic synthesis.

Biology

  • Bioactive Molecule : Research indicates that this compound possesses potential antimicrobial and anticancer properties. Studies have explored its interactions with various biological targets, suggesting its role in modulating biological pathways.

Medicine

  • Therapeutic Applications : Ongoing research is investigating the therapeutic potential of this compound in drug development. Its unique chemical structure may lead to new treatments for diseases, particularly those involving microbial infections or cancer.

Industrial Applications

  • Material Development : In industry, this compound is utilized in developing new materials with unique properties, such as polymers and catalysts. Its ability to alter physical properties makes it valuable for creating innovative solutions in material science.

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various pathogens, suggesting potential use in antibiotic development.
  • Cancer Treatment Research : Research indicated that certain analogs could inhibit tumor growth in vitro, showcasing the compound's potential in cancer therapy.

Mechanism of Action

The mechanism of action of 1-Thiaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes critical data for 1-Thiaspiro[3.5]nonan-7-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature(s)
This compound C₈H₁₂OS 156.24 1557247-28-5 Sulfur in spiro ring
1-Oxaspiro[3.5]nonan-7-one C₈H₁₂O₂ 140.18 1823366-07-9 Oxygen in spiro ring
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 1909313-86-5 Oxygen and nitrogen; phenyl substituent
7-Azaspiro[3.5]nonan-2-one C₇H₁₁NO 141.17 1365570-36-0 Nitrogen in spiro ring
2-oxa-5,8-diazaspiro[3.5]nonan-7-one C₆H₁₀N₂O₂ 142.16 1546282-91-0 Oxygen and two nitrogens in spiro ring
Spiro[3.5]nonan-7-one C₉H₁₄O 138.21 CID 15091318 Base structure with no heteroatoms
2-Thiaspiro[3.5]nonan-7-one, 2,2-dioxide C₈H₁₂O₃S 188.24 2060042-83-1 Sulfur oxidized to sulfone group

Comparative Analysis

Electronic and Reactivity Differences
  • 1-Thiaspiro vs. 1-Oxaspiro : Sulfur’s larger atomic size and lower electronegativity compared to oxygen reduce ring strain and alter reactivity. Thia derivatives may exhibit enhanced metabolic stability in pharmaceutical contexts .
  • Aza vs. Thia Analogs: The nitrogen in 7-Azaspiro[3.5]nonan-2-one (CAS: 1365570-36-0) introduces basicity and hydrogen-bonding capacity, making it suitable for drug design targeting enzymes or receptors .

Biological Activity

1-Thiaspiro[3.5]nonan-7-one is a unique spirocyclic compound characterized by its distinctive structural features, including a sulfur atom and a ketone functional group. This structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound has the molecular formula C8H12OS. The compound's spirocyclic structure is formed by connecting two rings through a single sulfur atom, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:

  • Enzyme Interaction : The sulfur atom can participate in nucleophilic attacks, while the ketone group can form hydrogen bonds, facilitating interactions with enzymes and proteins.
  • Antimicrobial Activity : Preliminary studies suggest that similar spiro compounds exhibit antibacterial properties, indicating potential for this compound in antimicrobial applications.

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialExhibits potential antibacterial properties against various pathogens ,
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways ,
CytotoxicityShows cytotoxic effects on certain cancer cell lines ,
ImmunomodulationPotential to modulate immune responses in preclinical models ,

Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of spiro compounds found that derivatives similar to this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was primarily linked to disruption of bacterial cell wall synthesis.

Study 2: Cytotoxic Effects

Research published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of spirocyclic compounds on various cancer cell lines. In vitro assays indicated that this compound could induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

Study 3: Enzyme Inhibition

Investigations into the enzyme inhibition capabilities of sulfur-containing compounds revealed that this compound could inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer. This inhibition may enhance T-cell responses against tumors.

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